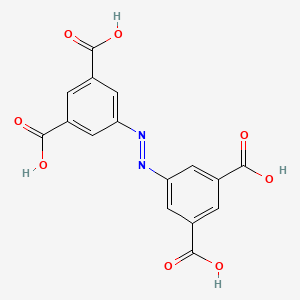

(E)-5,5'-(diazene-1,2-diyl)diisophthalic acid

描述

The compound you’re asking about is a type of azo compound. Azo compounds contain a functional group with the pattern R-N=N-R’, where R and R’ can be either aryl or alkyl. The “N=N” is the azo group. Azo compounds, such as azobenzene, are often used in dye manufacturing due to their vivid colors .

Molecular Structure Analysis

Azo compounds typically have a linear N=N bond as part of their structure. The two nitrogen atoms are sp2 hybridized and the bond is formed by the overlap of two sp2 orbitals. The remaining unhybridized p orbital on each nitrogen forms a pi bond, making the N=N bond a double bond .

Chemical Reactions Analysis

Azo compounds can undergo a variety of reactions. One of the most notable is their ability to isomerize between cis and trans forms under the influence of light or heat. This property is exploited in the design of molecular switches and data storage devices .

Physical And Chemical Properties Analysis

Azo compounds are often brightly colored due to their ability to absorb light in the visible spectrum. This is a result of the movement of electrons between energy levels in the molecule .

科学研究应用

Dye Synthesis

This compound is a yellow dyestuff that is used as a reactive dye in the textile industry . It can be used to dye cotton, wool, and polyester fabrics .

Metal-Organic Frameworks (MOFs)

The compound can be used as monomers to synthesize MOF materials . MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. They are a kind of porous material with potential applications in gas storage, separation, and catalysis .

Photovoltaic Applications

The compound has been used in the development of new dye sensitizers for dye-sensitized solar cells (DSSCs) . The introduction of the propeller-shaped 2,2′-(2,2-diphenylethene-1,1-diyl)dithiophene (DPDT) unit to construct sensitizers has shown significant effects on the photovoltaic performance .

Sensing of Fe3+ Ions

Metal-organic frameworks based on 4-connected 3,3’,5,5’-azobenzenetetracarboxylic acid have been used in the sensing of Fe3+ ions . This application is important in environmental monitoring and biomedical research .

Fabrication of Highly Symmetrical Chiral MOFs

Biphenyl-3,3’,5,5’-tetracarboxylic acid, a compound similar to 3,3’,5,5’-Azobenzene tetracarboxylic acid, has been used for fabricating highly symmetrical chiral Mg-based metal organic frameworks (MOFs) with nanotubular channels . This suggests potential applications of 3,3’,5,5’-Azobenzene tetracarboxylic acid in the synthesis of chiral MOFs.

作用机制

Target of Action

The primary targets of (E)-5,5’-(diazene-1,2-diyl)diisophthalic acid , also known as 3,3’,5,5’-Azobenzene tetracarboxylic acid , are metal-organic frameworks (MOFs). This compound can be used as a monomer to synthesize MOF materials . MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures.

Mode of Action

The compound interacts with its targets (MOFs) by integrating into the frameworks during their synthesis . The azobenzene group in the compound can undergo photoisomerization, which can lead to changes in the properties of the MOFs. This makes it a potential candidate for applications in areas such as photonic devices, data storage, and sensors.

Biochemical Pathways

It’s known that the compound plays a crucial role in the formation and properties of mofs . The azobenzene group in the compound can undergo reversible trans-cis isomerization under light, which can lead to changes in the MOF structure and properties.

Result of Action

The integration of the compound into MOFs can result in materials with unique properties. For instance, a MOF synthesized using this compound showed dye-like properties and was used as a photosensitizer . The compound can also be used as a reactive dye in the textile industry .

Action Environment

The action of this compound can be influenced by environmental factors such as light and temperature. For example, the photoisomerization of the azobenzene group is triggered by light . Additionally, the synthesis of MOFs using this compound is typically carried out under solvothermal conditions .

安全和危害

未来方向

属性

IUPAC Name |

5-[(3,5-dicarboxyphenyl)diazenyl]benzene-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O8/c19-13(20)7-1-8(14(21)22)4-11(3-7)17-18-12-5-9(15(23)24)2-10(6-12)16(25)26/h1-6H,(H,19,20)(H,21,22)(H,23,24)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXBBZODCMBYDCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)N=NC2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201191597 | |

| Record name | 5,5′-(1E)-1,2-Diazenediylbis[1,3-benzenedicarboxylic acid] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201191597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1007597-56-9 | |

| Record name | 5,5′-(1E)-1,2-Diazenediylbis[1,3-benzenedicarboxylic acid] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201191597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of H4abtc?

A1: H4abtc, also known as 3,3',5,5'-azobenzene tetracarboxylic acid, is an organic compound with the molecular formula C16H10N2O8. [] The molecule exists in an E configuration concerning the azo group, as confirmed by X-ray crystallography. [] It features two isophthalic acid groups connected by a diazene (N=N) linkage. This structure allows H4abtc to act as a tetracarboxylic acid ligand, readily coordinating with metal ions to form diverse MOF structures.

Q2: How does the structure of H4abtc influence the properties of the resulting MOFs?

A2: The rigid and extended structure of H4abtc facilitates the formation of porous MOFs. [, , ] The presence of multiple carboxylate groups allows for versatile coordination modes with metal ions, leading to a wide range of framework architectures. [, ] For instance, H4abtc has been used to create 1D, 2D, and 3D MOFs with varying pore sizes and shapes. [, , , ] The azo group within H4abtc introduces interesting electronic properties, contributing to the luminescent behavior observed in some H4abtc-based MOFs. [, ]

Q3: What are the potential applications of H4abtc-based MOFs in catalysis?

A3: The Lewis acidic nature of metal centers in H4abtc-based MOFs can be exploited for catalytic applications. [] For example, Zn and Cd-based MOFs incorporating H4abtc have demonstrated high catalytic activity in the cyanosilylation of imines under mild conditions. [] The mechanism involves the activation of the imine substrate by coordinating to the Lewis acidic metal center, facilitating the nucleophilic attack of the cyanosilane. []

Q4: Can H4abtc-based MOFs be used for gas separation?

A4: Yes, the porous nature of H4abtc-based MOFs makes them promising candidates for gas separation applications. [] For instance, a Zn-based MOF constructed using H4abtc has shown a significant adsorption capacity for CO2 and high selectivity for CO2 over N2. [] This selectivity arises from the specific interactions between CO2 molecules and the pore environment within the MOF.

Q5: How does the incorporation of H4abtc affect the stability of the MOFs?

A5: The strong coordination bonds formed between H4abtc and metal ions contribute to the stability of the resulting MOFs. [, ] For example, a Gd-based MOF incorporating H4abtc displayed exceptional stability towards air, water, various solvents, and even acidic and alkaline conditions. [] This robustness makes H4abtc-based MOFs attractive for practical applications that require durability under challenging conditions.

Q6: Are there any photocatalytic applications of H4abtc-based MOFs?

A6: The presence of the azo group within H4abtc imbues some MOFs with dye-like properties, enabling light absorption and potential photocatalytic activity. [, ] For example, a Gd-based MOF incorporating H4abtc demonstrated effective photocatalytic activity for hydrogen evolution under UV-vis light illumination. [] This activity is attributed to the efficient light absorption of the H4abtc ligand and the porous structure of the MOF.

Q7: What are the future directions for research on H4abtc-based MOFs?

A7: Future research on H4abtc-based MOFs could explore the fine-tuning of their properties by incorporating different metal ions, modifying the ligand structure, or introducing functional groups. [, ] Investigating their performance in various applications such as gas storage, sensing, drug delivery, and heterogeneous catalysis will be crucial for advancing the field. Understanding the structure-property relationships in these materials is essential for designing tailored MOFs with enhanced performance and expanded functionalities.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(5-Bromo-thiophen-2-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester](/img/structure/B3132222.png)

![2-[2-(4-Chloro-2-diethylamino-thiazol-5-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester](/img/structure/B3132224.png)

![2-Methoxy-6-[2-(2-methylamino-pyridin-3-yl)-vinyl]-benzoic acid methyl ester](/img/structure/B3132228.png)

![Methyl 2-methoxy-6-[(Z)-2-(4-phenyl-1,2,4-triazol-3-yl)vinyl]benzoate](/img/structure/B3132236.png)

![2-[2-(3,5-Dihydroxy-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B3132258.png)

![2,4-Diacetoxy-6-[2-(5-bromo-thiophen-2-yl)-vinyl]-benzoic acid ethyl ester](/img/structure/B3132261.png)

![2-Acetoxy-6-[2-(5-bromo-thiophen-2-yl)-vinyl]-benzoic acid ethyl ester](/img/structure/B3132268.png)

![2-[2-(3,4-Dihydroxy-phenyl)-vinyl]-6-hydroxy-benzoic acid ethyl ester](/img/structure/B3132288.png)